molecular formula C7H9NO3 B12559602 1-(2-Hydroxyethyl)-3-methyl-1H-pyrrole-2,5-dione CAS No. 143659-02-3

1-(2-Hydroxyethyl)-3-methyl-1H-pyrrole-2,5-dione

Cat. No.: B12559602
CAS No.: 143659-02-3
M. Wt: 155.15 g/mol
InChI Key: KHKNFKNBERMAAR-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-methyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with a unique structure that includes a pyrrole ring substituted with a hydroxyethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hydroxyethylamine with a suitable diketone, such as 2,5-hexanedione, under acidic or basic conditions to form the desired pyrrole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrrole ring can be reduced under specific conditions to form a saturated ring.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of 1-(2-oxoethyl)-3-methyl-1H-pyrrole-2,5-dione.

    Reduction: Formation of 1-(2-hydroxyethyl)-3-methylpyrrolidine.

    Substitution: Formation of various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-methyl-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
  • 1,3-bis-(2-Hydroxyethyl)-imidazolium chloride
  • 1-butyl-2,3,4,5-tetramethylimidazolium bromide

Comparison: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. Compared to similar imidazolium-based compounds, it may exhibit different reactivity and biological activity due to the presence of the pyrrole ring instead of the imidazole ring.

Properties

CAS No.

143659-02-3

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-methylpyrrole-2,5-dione

InChI

InChI=1S/C7H9NO3/c1-5-4-6(10)8(2-3-9)7(5)11/h4,9H,2-3H2,1H3

InChI Key

KHKNFKNBERMAAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C1=O)CCO

Origin of Product

United States

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